

synthesis of 1-(5-Amino-2-methylphenyl)ethanone from p-toluidine

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Compound of Interest

1-(5-Amino-2methylphenyl)ethanone

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An in-depth guide to the synthesis of **1-(5-Amino-2-methylphenyl)ethanone** from p-toluidine is detailed below, outlining a feasible multi-step synthetic pathway. This process involves the initial conversion of p-toluidine to a more suitable intermediate, followed by a series of reactions to construct the target molecule.

Synthetic Strategy Overview

The synthesis of **1-(5-Amino-2-methylphenyl)ethanone** from p-toluidine is a multi-step process that can be logically divided into three main stages:

- Deamination of p-Toluidine to Toluene: The amino group of p-toluidine is first removed to generate toluene, a versatile starting material for subsequent functionalization.
- Friedel-Crafts Acylation of Toluene: Toluene undergoes electrophilic aromatic substitution to introduce an acetyl group, yielding a mixture of ortho and para isomers of methylacetophenone. The desired ortho isomer, 2-methylacetophenone, is separated for the next step.
- Nitration and Subsequent Reduction: 2-Methylacetophenone is nitrated to introduce a nitro
 group at the 5-position, followed by the reduction of this nitro group to afford the final
 product, 1-(5-Amino-2-methylphenyl)ethanone.

Experimental Protocols and Data



Part 1: Deamination of p-Toluidine to Toluene

Step 1: Diazotization of p-Toluidine

p-Toluidine is converted to its corresponding diazonium salt by treatment with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

Experimental Protocol:

- A solution of p-toluidine in aqueous hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath.
- A pre-cooled aqueous solution of sodium nitrite is added dropwise to the p-toluidine solution while maintaining the temperature below 5 °C.
- The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the p-methylbenzenediazonium chloride solution.

Step 2: Reductive Deamination of p-Methylbenzenediazonium Chloride

The diazonium salt is then reduced to toluene using a reducing agent such as hypophosphorous acid.

Experimental Protocol:

- The freshly prepared, cold p-methylbenzenediazonium chloride solution is slowly added to a pre-cooled solution of hypophosphorous acid.
- The reaction is allowed to proceed at a low temperature, and then gradually warmed to room temperature. The evolution of nitrogen gas is observed.
- Upon completion of the reaction, the organic product, toluene, is separated from the aqueous layer. It can be purified by distillation.

Part 2: Friedel-Crafts Acylation of Toluene

Step 3: Synthesis of 2-Methylacetophenone



Toluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce a mixture of 2-methylacetophenone and 4-methylacetophenone.[1][2]

Experimental Protocol:

- Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloroethane) and cooled in an ice-salt bath.
- A mixture of toluene and acetyl chloride is added dropwise to the cooled suspension with vigorous stirring.[1]
- The reaction mixture is allowed to stir at a low temperature and then warmed to room temperature overnight.
- The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, washed, dried, and the solvent is removed.
- The resulting mixture of isomers is separated by fractional distillation to isolate the 2-methylacetophenone.

Intermediat e Product	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Reported Yield
Toluene	С7Н8	92.14	-95	110.6	High
2- Methylacetop henone	СэН10О	134.18	-	214	Variable
4- Methylacetop henone	C ₉ H ₁₀ O	134.18	28	226	Major Isomer[1]

Part 3: Nitration and Reduction



Step 4: Nitration of 2-Methylacetophenone

2-Methylacetophenone is nitrated using a mixture of nitric acid and sulfuric acid to yield 1-(2-methyl-5-nitrophenyl)ethanone. The directing effects of the methyl (ortho, para-directing) and acetyl (meta-directing) groups favor the formation of the 5-nitro isomer.

Experimental Protocol:

- 2-Methylacetophenone is slowly added to a cold (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.
- The reaction mixture is maintained at a low temperature for the duration of the addition and for a short period thereafter.
- The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
- The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 5: Reduction of 1-(2-methyl-5-nitrophenyl)ethanone

The nitro group of 1-(2-methyl-5-nitrophenyl)ethanone is reduced to an amino group to yield the final product. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Experimental Protocol (using SnCl₂/HCl):

- 1-(2-methyl-5-nitrophenyl)ethanone is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
- A solution of tin(II) chloride in concentrated hydrochloric acid is added to the solution of the nitro compound.
- The reaction mixture is heated under reflux for several hours.
- After cooling, the reaction mixture is made alkaline to precipitate the tin hydroxides and liberate the free amine.



- The product is then extracted into an organic solvent, and the solvent is evaporated to yield the crude **1-(5-Amino-2-methylphenyl)ethanone**.
- The final product can be purified by recrystallization or column chromatography.

Product	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
1-(2-methyl-5- nitrophenyl)ethanone	С9Н9NО3	179.17	83-85
1-(5-Amino-2- methylphenyl)ethanon e	C ₉ H ₁₁ NO	149.19	93-95

Visualized Synthesis Workflow



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Caption: Synthetic pathway from p-toluidine to **1-(5-Amino-2-methylphenyl)ethanone**.

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